molecular formula C10H12N2O B137230 (5-methoxy-1H-indol-2-yl)methanamine CAS No. 130445-55-5

(5-methoxy-1H-indol-2-yl)methanamine

Cat. No. B137230
M. Wt: 176.21 g/mol
InChI Key: UGMMLOHVKZGOJU-UHFFFAOYSA-N
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Description

“(5-methoxy-1H-indol-2-yl)methanamine” is a compound with the molecular formula C10H12N2O . It is also known by other names such as Pim-35 .


Synthesis Analysis

The synthesis of similar indole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “(5-methoxy-1H-indol-2-yl)methanamine” consists of a methoxy group (OCH3) attached to the 5th position of an indole ring, and a methanamine group (NH2CH3) attached to the 2nd position of the indole ring .


Physical And Chemical Properties Analysis

“(5-methoxy-1H-indol-2-yl)methanamine” has a molecular weight of 176.21 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 176.094963011 g/mol . The topological polar surface area is 51 Ų .

Scientific Research Applications

Novel Synthesis Methods

  • A novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, using ortho-methoxy and ortho-nitro substituted phenylacetic acids, was reported. This method can be useful for generating a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds (Schlosser et al., 2015).

Analytical Chemistry in Synthesis

  • Analytical chemistry techniques like ESI-MS-MS and ESI-TOF-MS were used to characterize the Speeter and Anthony synthetic route for a psychoactive tryptamine derivative, indicating the relevance of analytical methods in understanding synthetic pathways (Brandt et al., 2004).

Antimicrobial Activities

  • Synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety led to the discovery of compounds with moderate to very good antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).

Ligands for Serotonin Receptors

  • Indole-3-methanamines were synthesized and evaluated as ligands for the 5-HT4 receptor, with some compounds showing good affinity and activity, indicating potential applications in serotonin-related research (Hanna-Elias et al., 2009).

Spectroscopic and Electronic Properties

  • The spectroscopic and electronic properties of bis-indolic derivatives, such as (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), were studied for their potential as melatonin receptor ligands (Al-Wabli et al., 2017).

Future Directions

The future directions for the study of “(5-methoxy-1H-indol-2-yl)methanamine” and similar indole derivatives could involve further exploration of their biological potential , as well as their potential applications in the treatment of various diseases .

properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMMLOHVKZGOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926741
Record name 5-Methoxyindolyl-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methoxy-1H-indol-2-yl)methanamine

CAS RN

130445-55-5
Record name 5-Methoxy-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130445-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyindolyl-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130445555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyindolyl-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIM-35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GCJ2W5LXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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